

Technical Support Center: Managing Assay Interference

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Compound of Interest

Compound Name: *Dhesn*

Cat. No.: *B1226890*

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It appears that "**Dhesn**" is not a recognized substance known to cause interference in common laboratory assays based on available scientific literature. The term may be a typographical error.

However, interference from exogenous substances is a critical issue in research and diagnostics. This support center has been developed to address a common and well-documented source of interference: Biotin. High concentrations of biotin, often from dietary supplements, can significantly interfere with immunoassays that utilize streptavidin-biotin binding.

This guide provides troubleshooting steps, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals to identify and mitigate biotin-related assay interference.

Frequently Asked Questions (FAQs)

Q1: What is biotin and why does it interfere with laboratory assays?

A1: Biotin, also known as Vitamin B7, is a water-soluble vitamin essential for various metabolic processes. It is also widely used in laboratory immunoassays due to the high-affinity binding between biotin and streptavidin. Interference occurs when high levels of biotin in a patient's sample, often from over-the-counter supplements, saturate the streptavidin or biotin-binding sites in the assay reagents. This can lead to falsely high or falsely low results, depending on the assay format.

Q2: Which types of assays are susceptible to biotin interference?

A2: Assays that use streptavidin-biotin binding for signal amplification or capture are susceptible. This includes many types of immunoassays, such as:

- Competitive Immunoassays: High biotin levels in the sample can lead to falsely high results.
- Sandwich (Non-competitive) Immunoassays: High biotin levels can lead to falsely low results. Commonly affected tests measure hormones (e.g., thyroid-stimulating hormone [TSH], troponin), vitamins, and other biomarkers.

Q3: What are the signs of potential biotin interference in my experimental results?

A3: Suspect biotin interference when you observe:

- Results that are inconsistent with the clinical picture or other laboratory findings.
- Unexpectedly high or low analyte concentrations.
- A non-linear response when performing serial dilutions of the sample.
- Discrepancies in results for the same analyte when measured with different assay methods (one using biotin-streptavidin and one that does not).

Q4: How can I confirm that biotin is the cause of the interference?

A4: The most direct way is to pre-treat the sample to remove or neutralize the biotin. This can be done by using a biotin-binding resin or by employing a specialized biotin-blocking agent. If the results return to the expected range after treatment, biotin interference is confirmed.

Another method is to test the sample on an alternative assay platform that does not use streptavidin-biotin technology.

Troubleshooting Guide for Suspected Biotin Interference

If you suspect biotin interference is affecting your assay results, follow this step-by-step guide.

Step 1: Initial Assessment

- **Review the Assay Principle:** Confirm if your assay uses a streptavidin-biotin-based method. This information is typically found in the assay's package insert or technical data sheet.
- **Check for Inconsistent Data:** Compare the questionable result with other related analyte data or clinical information. For example, in thyroid function testing, a pattern of very low TSH and high FT3/FT4 might suggest hyperthyroidism, but could also be a sign of biotin interference in the TSH assay.

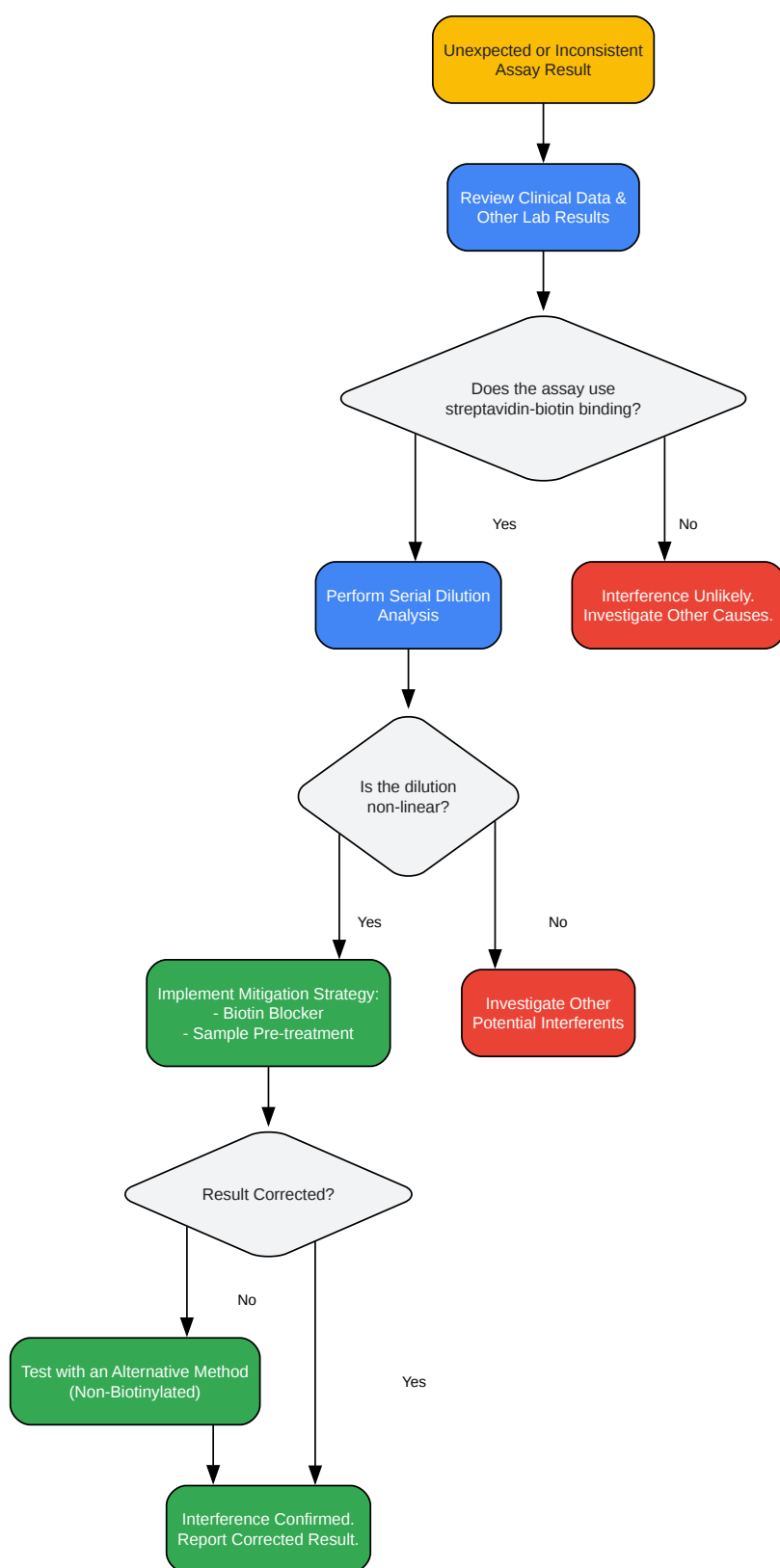
Step 2: Laboratory Investigation

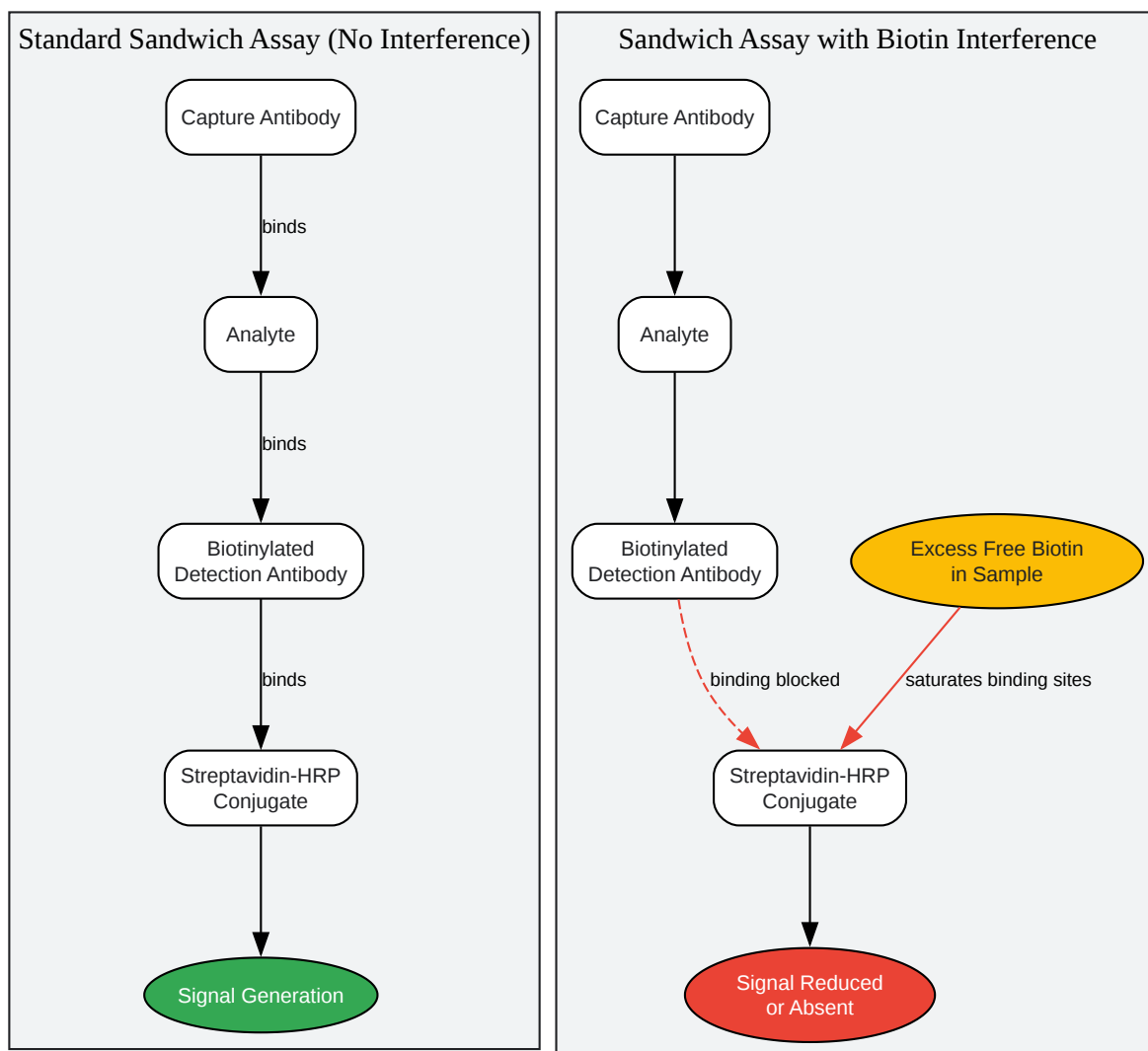
- **Perform Serial Dilutions:** Dilute the sample with a biotin-free matrix (e.g., the manufacturer's recommended diluent) and re-run the assay. If high concentrations of an interfering substance like biotin are present, the dilution may not be linear and a dose-response curve will deviate from the expected pattern.
- **Spike and Recovery:** Split the sample into two aliquots. To one aliquot, add a known, small amount of the analyte being measured (the "spike"). If an interfering substance is present, the recovery of the spiked analyte may be significantly lower or higher than expected (typically outside of 80-120%).

Step 3: Confirmatory Actions & Mitigation

- **Use a Biotin-Blocking Reagent:** Many manufacturers offer specialized reagents that can be added to the sample to block the interfering biotin. Re-assay the sample after treatment according to the manufacturer's protocol.
- **Alternative Assay Method:** If available, test the sample using a method that does not rely on the streptavidin-biotin interaction. A concordant result from the alternative method can help confirm the initial result was erroneous.
- **Sample Pre-treatment:** In some cases, using streptavidin-coated beads or other matrices to capture the biotin from the sample before running the assay can be an effective mitigation strategy.

Below is a workflow diagram to guide the troubleshooting process for suspected assay interference.





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